
6-Oxo-1-propan-2-yl-5-pyridin-4-ylpyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxo-1-propan-2-yl-5-pyridin-4-ylpyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-propan-2-yl-5-pyridin-4-ylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
6-Oxo-1-propan-2-yl-5-pyridin-4-ylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
6-Oxo-1-propan-2-yl-5-pyridin-4-ylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Oxo-1-propan-2-yl-5-pyridin-4-ylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
Pyridine-3-carboxylic acid: Shares a similar pyridine ring structure but lacks the additional functional groups.
Pyridine-4-carboxylic acid: Another similar compound with a different substitution pattern on the pyridine ring.
特性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
6-oxo-1-propan-2-yl-5-pyridin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-9(2)16-8-11(14(18)19)7-12(13(16)17)10-3-5-15-6-4-10/h3-9H,1-2H3,(H,18,19) |
InChIキー |
ZFAXVXCOCROXJA-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C=C(C1=O)C2=CC=NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


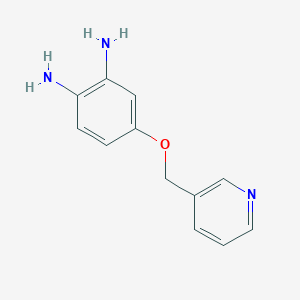

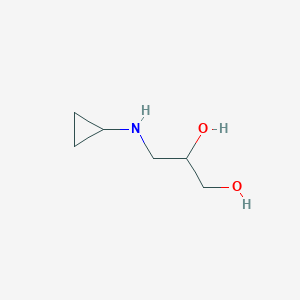
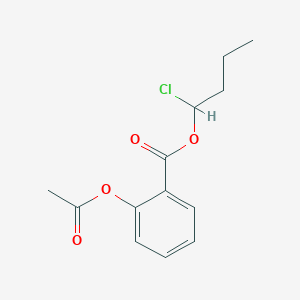

![1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile](/img/structure/B13868230.png)
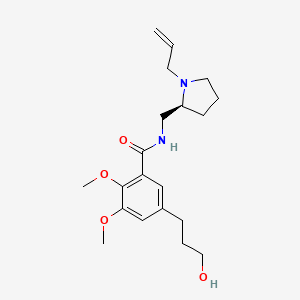

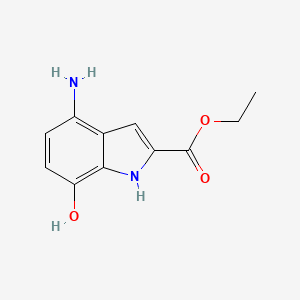
![N-(2,4-dimethoxybenzyl)-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13868250.png)
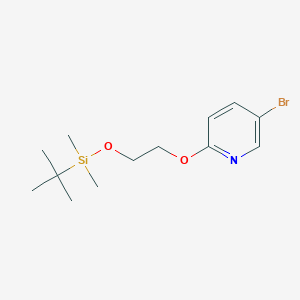
![1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate](/img/structure/B13868282.png)
![2-[2-Chloro-4-[(2,2,7,7-tetramethyl-6-oxa-1-azabicyclo[3.1.1]heptan-4-yl)methoxy]phenoxy]-6-pyrimidin-4-ylbenzonitrile](/img/structure/B13868288.png)

